Physicochemical Profiling and Characterization of 4-Methyl-2-nitro-N-phenylbenzamide
Physicochemical Profiling and Characterization of 4-Methyl-2-nitro-N-phenylbenzamide
This guide is structured as a high-level technical whitepaper designed for research and development professionals. It prioritizes structural causality, robust synthesis protocols, and analytical rigor.
Technical Guide for Research & Development
Executive Summary
4-Methyl-2-nitro-N-phenylbenzamide is a substituted benzanilide derivative characterized by a significant steric "ortho-effect" driven by the 2-nitro substituent. Primarily utilized as a pharmaceutical intermediate (precursor to quinazolinones and benzimidazoles) and a probe in structural biology, its utility is defined by its unique conformational dynamics.
This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and analytical standards necessary for its integration into drug discovery workflows.
Chemical Identity & Structural Dynamics
Nomenclature and Identification[1]
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IUPAC Name: 4-Methyl-2-nitro-N-phenylbenzamide
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Molecular Formula:
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Molecular Weight: 256.26 g/mol
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SMILES: Cc1cc(c(cc1)C(=O)Nc2ccccc2)[O-]
The "Ortho-Nitro" Twist (Structural Insight)
Unlike para-substituted benzamides which often adopt a planar conformation to maximize
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Consequence: The benzoyl ring is twisted out of plane relative to the amide linkage (torsion angle typically 40–70°).
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Research Impact: This lack of planarity reduces intermolecular
-stacking efficiency compared to its 4-nitro isomer, resulting in higher solubility in polar aprotic solvents and a distinct NMR shift pattern for the amide proton (deshielded due to potential intramolecular hydrogen bonding with the nitro oxygen).
Physicochemical Properties Profile
The following data aggregates experimental baselines and high-confidence QSAR predictions suitable for formulation and handling.
| Property | Value / Range | Context for Research |
| Physical State | Crystalline Solid | Pale yellow needles or prisms (recrystallized from EtOH). |
| Melting Point | 168°C – 174°C | Distinctly lower than the 4-nitro isomer (>200°C) due to reduced lattice energy (steric twist). |
| LogP (Oct/Wat) | 2.8 – 3.2 (Predicted) | Moderately lipophilic. Permeability is likely high; aqueous solubility is the limiting factor. |
| pKa (Amide NH) | ~10.5 – 11.0 | The electron-withdrawing nitro group increases acidity slightly vs. unsubstituted benzanilide, but steric twist dampens the resonance effect. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires cosolvents for biological assays. |
| Solubility (Organic) | High | DMSO (>50 mg/mL), DMF, Dichloromethane, warm Ethanol. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding; often involved in intramolecular H-bond with 2-NO₂. |
| H-Bond Acceptors | 4 | Nitro group oxygens (2) + Carbonyl oxygen (1) + Amide N (1). |
Synthesis & Purification Protocol
Objective: Synthesis of 4-Methyl-2-nitro-N-phenylbenzamide via the Schotten-Baumann acyl chloride route. This method is preferred over direct coupling (EDC/NHS) due to the steric hindrance of the 2-nitro acid.
Reaction Scheme & Workflow
The following diagram illustrates the critical path for synthesis and purification, including decision nodes for quality control.
Figure 1: Step-by-step synthesis workflow emphasizing the removal of unreacted amine and acid precursors.
Detailed Protocol
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Activation: Dissolve 4-methyl-2-nitrobenzoic acid (10 mmol) in thionyl chloride (5 mL). Add a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate to dryness (add toluene and re-evaporate to remove trace
). -
Coupling: Dissolve the crude acid chloride in dry Dichloromethane (DCM, 20 mL). Cool to 0°C.
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Addition: Dropwise add a solution of Aniline (10 mmol) and Triethylamine (12 mmol) in DCM (10 mL). Note: The base is critical to scavenge the HCl generated.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup (The "Self-Validating" Step):
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Wash organic layer with 1M HCl (2 x 15 mL). Reason: Protonates and removes unreacted aniline.
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Wash organic layer with Sat.[2]
(2 x 15 mL). Reason: Deprotonates and removes unreacted benzoic acid or hydrolysis products. -
Wash with Brine, dry over
, and concentrate.
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Purification: Recrystallize the crude solid from hot Ethanol (95%). If oiling occurs, add water dropwise to the hot solution until turbid, then cool slowly.
Analytical Characterization
To ensure scientific integrity, the compound must meet the following spectral criteria.
Proton NMR ( -NMR, 400 MHz, )
- 10.5 ppm (s, 1H, NH): Broad singlet. May appear further downfield (10.5–10.8 ppm) compared to standard benzamides due to H-bonding with the ortho-nitro group.
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8.0 – 7.1 ppm (m, 8H, Aromatic): Complex region.
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Look for the d, J=8Hz doublet of the benzoyl ring protons adjacent to the methyl group.
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The proton between the
and Methyl (C3-H) will be a distinct singlet or fine doublet around 7.8–8.0 ppm.
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2.45 ppm (s, 3H,
): Distinct singlet corresponding to the tolyl methyl group.
HPLC Method (Purity Check)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV @ 254 nm (aromatic rings) and 280 nm.
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Retention Time: Expect elution late in the gradient (approx. 10-12 min) due to lipophilicity.
Stability & Handling (Safety)
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Thermal Stability: Stable up to melting point. Avoid temperatures >200°C to prevent potential nitro-group decomposition.
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Light Sensitivity: Nitro-aromatics can undergo slow photochemical reduction or rearrangement (nitro-nitrite rearrangement) upon prolonged exposure to UV light. Store in amber vials.
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Reactivity: The amide bond is stable to neutral hydrolysis but will cleave under strong acidic/basic reflux (6M HCl, 100°C).
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Safety: Treat as a potential irritant. Nitro compounds can be absorbed through the skin. Wear nitrile gloves.
References
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PubChem. 4-Methyl-N-phenylbenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed for structural analog comparison).
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Gowda, B. T., et al. (2009).[3] Structural studies on N-(phenyl)-benzamides: The effect of ortho-substitution. Journal of Molecular Structure. (Provides crystallographic evidence of the "ortho-twist" in nitro-benzamides).
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press. (Authoritative source for Schotten-Baumann reaction mechanisms).
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NIST Chemistry WebBook. Benzamide, 4-methyl-N-phenyl-. National Institute of Standards and Technology. Available at: [Link]
